molecular formula C30H36ClN7O2 B2543745 HS-10296 hydrochloride CAS No. 2134096-03-8

HS-10296 hydrochloride

Cat. No. B2543745
M. Wt: 562.12
InChI Key: CUXBWKDZKQGJNN-UHFFFAOYSA-N
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Description

HS-10296 hydrochloride, also known as Almonertinib, is an orally available and third-generation inhibitor of epidermal growth factor receptor (EGFR)-activating mutations and T790M-resistant mutation with limited activity against wild-type EGFR . It is developed by Shanghai Hansoh Biomedical Co., Ltd .


Molecular Structure Analysis

The chemical formula of HS-10296 hydrochloride is C30H36ClN7O2 . It is a pyrimidine-based drug, unlike the first and second-generation EGFR TKIs, which are quinazoline-based compounds .

Scientific Research Applications

Inhibition and Apoptosis Induction in Cancer Cells

HS-10296 hydrochloride, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFRTKI), has shown significant inhibitory effects on the proliferation of triple-negative breast cancer MDA-MB-231 cells. Research conducted by Ge et al. (2020) revealed that HS-10296 significantly reduced the viability of these cancer cells. The study also found that HS-10296 induced apoptosis and autophagy in the cells, evident through the activation of apoptosis-related protein caspase-3 and enhancement of autophagy-related protein light chain 3B (LC3B). These findings suggest that HS-10296 can inhibit cancer cell proliferation and induce cell death mechanisms by targeting the EGFR/PI3K/AKT signaling pathway (Ge et al., 2020).

EGFR T790M Mutation Targeting in Tumor Cells

HS-10296 is recognized for its ability to inhibit the epidermal growth factor receptor (EGFR) mutant form T790M. This property is significant in cancer treatment, as EGFR is a receptor tyrosine kinase mutated in many tumor types and plays a pivotal role in tumor cell proliferation and vascularization. By targeting the EGFR T790M mutation, which is often associated with resistance to other treatments, HS-10296 can prevent signaling mediated by this mutated receptor, leading to the death of tumor cells expressing EGFR T790M. This aspect of HS-10296 underlines its potential as an antineoplastic agent, particularly in cases where other treatments are ineffective due to specific genetic mutations in cancer cells (Definitions, 2020).

Safety And Hazards

The safety and hazards of HS-10296 hydrochloride are typically evaluated through clinical trials. For instance, a phase 1 trial aimed to evaluate the safety, efficacy, and pharmacokinetics of HS-10296 hydrochloride in patients with locally advanced or metastatic EGFR-mutated NSCLC .

Future Directions

HS-10296 hydrochloride is currently being studied in various clinical trials. For example, a Phase III randomized, controlled, double-blind, multicenter clinical trial is evaluating the efficacy and safety of HS-10296 versus Gefitinib as first-line therapy for locally advanced or metastatic NSCLC with EGFR sensitizing mutations .

properties

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBWKDZKQGJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HS-10296 hydrochloride

Citations

For This Compound
1
Citations
P Kumar, M Mathayan, SP Smieszek, BP Przychodzen… - Virology, 2022 - Elsevier
Recurrent waves of COVID19 remain a major global health concern. Repurposing either FDA-approved or clinically advanced drug candidates can save time and effort required for …
Number of citations: 10 www.sciencedirect.com

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